![molecular formula C17H24N4O4 B527061 H-Tyr-Pro-Ala-NH2](/img/structure/B527061.png)
H-Tyr-Pro-Ala-NH2
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Overview
Description
EMDB-2 is a peptide endomorphin (EM) degradation blocker.
Scientific Research Applications
Peptide Synthesis and Structure :
- "H-Tyr-Pro-Ala-NH2" is structurally related to dermorphins, a class of opiate-like peptides. Dermorphins, including variants like H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2, are synthesized from amphibian skin and have been studied for their unique structures and potential applications (de Castiglione et al., 2009).
Molecular Dynamics and Conformation :
- Research on peptides like "this compound" has shown interesting dynamics in molecular conformation. For example, studies on peptides like H-Ala-Pro-Tyr(m-NO2)-Ala-NH2 have utilized changes in their conformation to develop assays for peptidyl prolyl cis-trans isomerases, highlighting the dynamic nature of these molecules (García-Echeverría et al., 1993).
Role in Immunogenic Responses :
- Peptides containing tyrosine, similar to "this compound," have been investigated for their role in immunogenic responses. For instance, the presence of tyrosine in peptides like Glu,Ala,Tyr has been shown to influence helper and suppressor responses in immune systems, demonstrating the significance of amino acid composition in biological responses (Schwartz et al., 1976).
Structural Analysis in Peptides :
- The presence of tyrosine in peptides, as in "this compound," has been analyzed for its impact on peptide structure and function. Studies have explored how the conformation and mobility of tyrosine side chains in peptides, such as in tetrapeptides like Ala-Pro-Tyr-Ala, affect their biological activities (Juy et al., 2009).
properties
Molecular Formula |
C17H24N4O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H24N4O4/c1-10(15(19)23)20-16(24)14-3-2-8-21(14)17(25)13(18)9-11-4-6-12(22)7-5-11/h4-7,10,13-14,22H,2-3,8-9,18H2,1H3,(H2,19,23)(H,20,24)/t10-,13-,14-/m0/s1 |
InChI Key |
XEKTWUYJSBRVLG-BPNCWPANSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
YPA |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
EMDB2; EMDB 2; EMDB-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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